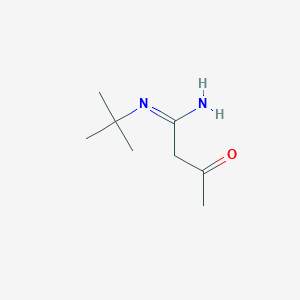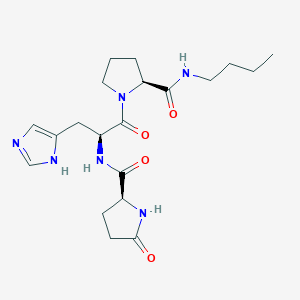
5-Oxo-L-prolyl-L-histidyl-N-butyl-L-prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-L-prolyl-L-histidyl-N-butyl-L-prolinamide is a synthetic compound that belongs to the class of organic compounds known as dipeptides. These compounds contain a sequence of exactly two alpha-amino acids joined by a peptide bond. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .
Vorbereitungsmethoden
The synthesis of 5-Oxo-L-prolyl-L-histidyl-N-butyl-L-prolinamide involves several steps. One common method includes the reaction of azidoformate with arginine to obtain the arginine side chain. This is followed by peptide coupling and reaction with ethylamine. The final product is obtained after hydrolysis or hydrogenation to remove protecting groups, followed by purification .
Analyse Chemischer Reaktionen
5-Oxo-L-prolyl-L-histidyl-N-butyl-L-prolinamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under various conditions, often involving nucleophiles such as halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Oxo-L-prolyl-L-histidyl-N-butyl-L-prolinamide has several applications in scientific research:
Chemistry: It is used as a model compound in peptide synthesis and studies involving peptide bond formation.
Biology: The compound is used in studies related to protein structure and function.
Medicine: It is investigated for its potential therapeutic effects, particularly in the modulation of hormone release.
Wirkmechanismus
The mechanism of action of 5-Oxo-L-prolyl-L-histidyl-N-butyl-L-prolinamide involves its interaction with specific molecular targets. It acts as a ligand for certain receptors, leading to the activation or inhibition of signaling pathways. This modulation of signaling pathways can result in various physiological effects, such as the regulation of hormone release .
Vergleich Mit ähnlichen Verbindungen
5-Oxo-L-prolyl-L-histidyl-N-butyl-L-prolinamide can be compared with other similar compounds, such as:
Leuprolide acetate: A synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) with greater potency.
Histrelin: Another GnRH agonist used for the treatment of prostate cancer and central precocious puberty.
Protirelin: A synthetic analogue of thyrotropin-releasing hormone used in diagnostic tests.
These compounds share similar structural features but differ in their specific applications and potency.
Eigenschaften
CAS-Nummer |
60143-25-1 |
|---|---|
Molekularformel |
C20H30N6O4 |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[(2S)-2-(butylcarbamoyl)pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H30N6O4/c1-2-3-8-22-19(29)16-5-4-9-26(16)20(30)15(10-13-11-21-12-23-13)25-18(28)14-6-7-17(27)24-14/h11-12,14-16H,2-10H2,1H3,(H,21,23)(H,22,29)(H,24,27)(H,25,28)/t14-,15-,16-/m0/s1 |
InChI-Schlüssel |
PVSJRFSNTBPLJL-JYJNAYRXSA-N |
Isomerische SMILES |
CCCCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3 |
Kanonische SMILES |
CCCCNC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]propanoic acid](/img/structure/B14604890.png)

![5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14604908.png)
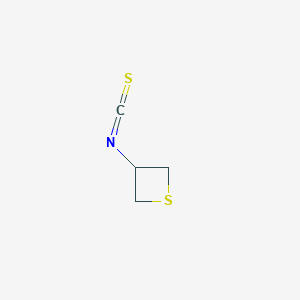
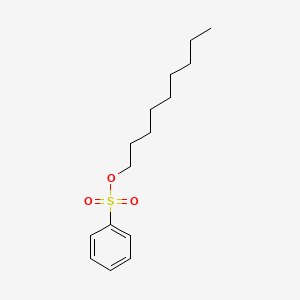
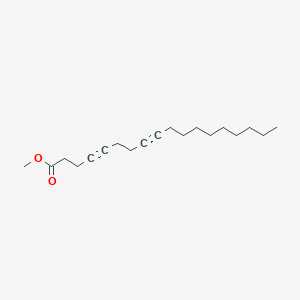
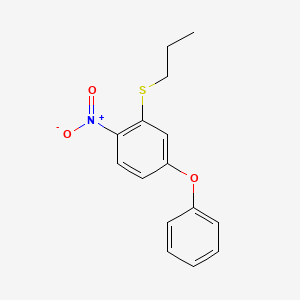

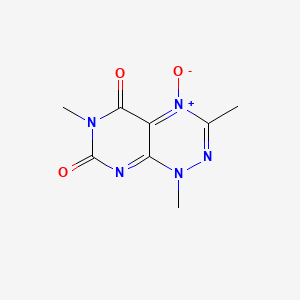
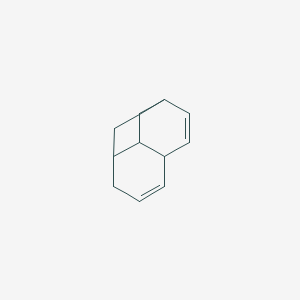
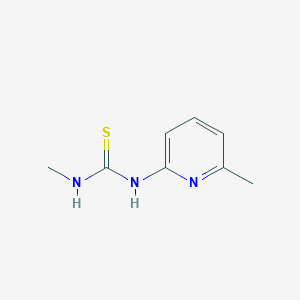
![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14604957.png)

